REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[NH2:5].[CH3:17][C:18]#[N:19].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[Cl:6][CH2:7][c:8]1[nH:9][c:10]2[c:11]([n:12]1)[cH:13][cH:14][cH:15][cH:16]2>>[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][CH2:7][c:8]1[nH:9][c:10]2[c:11]([n:12]1)[cH:13][cH:14][cH:15][cH:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1nc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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CCCCNCc1nc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |